molecular formula C25H23NO2 B12193242 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B12193242
M. Wt: 369.5 g/mol
InChI Key: UFIOWZBOCPFQCI-UHFFFAOYSA-N
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Description

7,7-Dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione (CAS: 350994-94-4) is a polycyclic heteroaromatic compound with the molecular formula C25H23NO2 and a molecular weight of 369.46 g/mol . It features a fused indenoquinoline scaffold substituted with two ketone groups at positions 9 and 11, a 4-methylphenyl group at position 10, and two methyl groups at position 5. The compound is synthesized via a one-pot multicomponent reaction involving aromatic aldehydes (e.g., 4-methylbenzaldehyde), indan-1,3-dione, dimedone, and p-toluidine, catalyzed by Cu/zeolite-Y under reflux conditions. This method achieves yields up to 95% with reduced reaction time (~2 hours) compared to traditional methods .

The compound’s structure is confirmed by FT-IR, NMR (1H and 13C), and GC-MS analyses .

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

7,7-dimethyl-10-(4-methylphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C25H23NO2/c1-14-8-10-15(11-9-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-6-4-5-7-17(16)24(28)22(20)23/h4-11,20,26H,12-13H2,1-3H3

InChI Key

UFIOWZBOCPFQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a one-pot multi-component reaction. This involves the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol under reflux conditions . The reaction time is reduced, and the yield is excellent due to the catalytic activity of the CuO/zeolite-Y .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, dihydro derivatives, and substituted quinolines .

Scientific Research Applications

7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety is known to interact with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The indenoquinoline-9,11-dione scaffold allows extensive structural modifications. Key analogues and their properties are compared below:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
10-(4-Ethylphenyl) derivative C26H25NO2 383.49 Higher lipophilicity due to ethyl group; used in catalytic studies for enhanced recyclability .
10-(4-Chlorophenyl) derivative (CAS: 847849-01-8) C24H20ClNO2 389.87 Chlorine substituent improves electrophilicity; applied in high-performance intermediates for pharmaceuticals . Density: 1.35 g/cm³; pKa: 1.22 .
10-(4-Bromophenyl) derivative (CAS: 683784-49-8) C24H20BrNO2 434.33 Bromine enhances bioactivity; pivotal in anti-diabetic drug development due to blood sugar regulation properties .
10-(4-Methoxyphenyl) derivative C25H23NO3 385.46 Methoxy group increases solubility in polar solvents; studied for fluorescence properties .
7-Phenyl-10-aryl derivatives C29H23NO2 417.51 Synthesized via proline-catalyzed one-pot method (yields 73–80%); explored for antimicrobial activity .
10-(3-Nitrophenyl) derivative C24H20N2O4 400.43 Nitro group confers strong electron-withdrawing effects; investigated for nonlinear optical (NLO) applications .

Solubility and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., -NO2, -Br): Reduce solubility in polar solvents but enhance reactivity in electrophilic substitution reactions .
  • Electron-Donating Groups (e.g., -OCH3, -CH3): Improve solubility in ethanol and methanol, facilitating applications in solution-phase synthesis .

Biological Activity

7,7-Dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione typically involves the reaction of appropriate precursors in an ionic liquid medium or using heterogeneous catalysts such as Cu/zeolite-Y. The synthesis pathway often includes the condensation of aromatic aldehydes with indan-1,3-dione derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indenoquinoline derivatives. In vitro assays have demonstrated that compounds similar to 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (μM)
Indenoquinoline Derivative AMCF-7 (Breast)12.5
Indenoquinoline Derivative BHeLa (Cervical)15.0
7,7-Dimethyl CompoundA549 (Lung)20.0

These findings suggest a structure-activity relationship where modifications to the indenoquinoline scaffold can enhance anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In tests against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The results indicate that the compound exhibits moderate antibacterial activity and could serve as a lead for further development in antimicrobial therapies.

Research suggests that the biological activity of this class of compounds may be attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes. This mechanism disrupts cell division and induces apoptosis in cancer cells.

Case Studies

Case Study 1: Anticancer Evaluation
A study conducted on a series of indenoquinoline derivatives demonstrated that structural modifications significantly impacted their anticancer activity. The derivatives were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell proliferation.

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of these compounds revealed that certain derivatives showed enhanced activity against resistant strains of bacteria. The study emphasized the need for further exploration into the pharmacokinetics and mechanisms underlying their efficacy.

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